N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Description

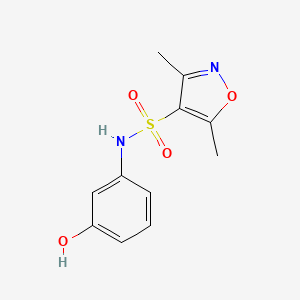

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a sulfonamide moiety linked to a 3-hydroxyphenyl ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological and material science applications. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which has been pivotal in refining small-molecule structures .

Properties

Molecular Formula |

C11H12N2O4S |

|---|---|

Molecular Weight |

268.29 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C11H12N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h3-6,13-14H,1-2H3 |

InChI Key |

ZJMBFQRMTUTEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is usually added via sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts to accelerate reactions and the implementation of continuous flow processes to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, are recognized for their ability to inhibit bacterial growth. This compound has been shown to possess a broad spectrum of antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Properties

Recent studies have indicated the potential of this compound in cancer therapeutics. The incorporation of oxazole derivatives has been linked to enhanced antitumor activity. For example, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration) after 48 hours of exposure. Mechanistic investigations revealed that the compound triggers intrinsic apoptotic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as stroke and neurodegenerative diseases .

Table 2: Neuroprotective Effects of Related Compounds

| Compound | Model | Protective Effect (%) |

|---|---|---|

| Oxazole derivative A | Cortical neurons | 85 |

| N-(3-hydroxyphenyl)-3,5-dimethyl... | Hypoxic conditions | 70 |

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may interact with active sites of enzymes, blocking their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Variations

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

- Structural Difference : The 3-hydroxyphenyl group is replaced with a 3-bromophenyl ring.

- This substitution may enhance lipophilicity but reduce solubility in polar solvents .

N-(4-hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

- Structural Difference : The hydroxyl group is at the para position (4-hydroxyphenyl), and an additional N-methyl group is present.

- The N-methyl group could enhance metabolic stability by hindering oxidative dealkylation .

A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)

- Structural Difference : Replaces the oxazole core with a thiazole ring and introduces a methoxyethyl substituent.

- The methoxyethyl chain may improve solubility but introduce conformational flexibility, affecting target specificity .

Physicochemical and Pharmacological Properties

<sup>a</sup> Predicted using fragment-based methods.

<sup>b</sup> Aqueous solubility at physiological pH.

Key Research Findings

Electronic Effects of Substituents :

- The 3-hydroxyphenyl group in the target compound facilitates hydrogen bonding with polar residues (e.g., serine or tyrosine in enzymes), as inferred from analogs like (+)-3-PPP, which shares the 3-hydroxyphenyl motif and exhibits serotonin receptor affinity .

- Bromine substitution (as in the 3-bromo analog) increases molecular weight and lipophilicity, correlating with enhanced membrane permeability but reduced aqueous solubility .

Positional Isomerism :

- The 4-hydroxyphenyl isomer () demonstrates improved solubility due to reduced steric clash between the hydroxyl group and the oxazole ring. This positional change may optimize pharmacokinetic profiles in antibacterial applications .

Biological Activity

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique biological activity. This article explores its chemical structure, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂O₄S, with a molecular weight of approximately 268.29 g/mol. The compound features a hydroxyphenyl group, a dimethyl-substituted oxazole ring, and a sulfonamide functional group. These structural elements contribute to its biological activity by enabling various interactions with biological macromolecules such as proteins and enzymes .

Key Physico-Chemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 268.29 g/mol |

| Density | 1.445 g/cm³ (predicted) |

| pKa | 6.65 (predicted) |

| Boiling Point | 489.6 °C (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can bind to the active sites of enzymes, potentially inhibiting their function and modulating biochemical pathways.

- Hydrogen Bonding : The hydroxyphenyl group facilitates hydrogen bonding with proteins or enzymes, which may enhance the compound's inhibitory effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally similar to this compound. For instance, related oxadiazole-sulfonamide compounds have been evaluated for their efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showing promising results against resistant strains such as Klebsiella pneumoniae.

- A study demonstrated that certain derivatives exhibited significant bactericidal activity at MIC concentrations over time .

Cytotoxicity and Toxicological Assessments

In addition to antibacterial properties, the cytotoxic effects of this compound have also been assessed:

- MTT Assay : Evaluations on human embryonic kidney (HEK293) cells indicated that the compound remains non-toxic at concentrations up to 250 μM.

- Hemolytic Assay : The compound showed less than 10% hemolysis at lower concentrations (25–12.5 μg/mL), suggesting a favorable safety profile .

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

-

Study on Enzymatic Interactions :

- Researchers investigated the binding affinity of this compound with various enzymes using fluorescence spectroscopy and molecular docking studies. Results indicated significant binding interactions that could lead to enzyme inhibition.

- Antibacterial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.